molecular formula C22H26ClN3O4 B3890056 4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE

4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE

Cat. No.: B3890056
M. Wt: 431.9 g/mol
InChI Key: FWCCLLQUDKWWBL-ZVHZXABRSA-N
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Description

4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

[4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-16(27)30-22-20(28-2)12-18(13-21(22)29-3)14-24-26-10-8-25(9-11-26)15-17-4-6-19(23)7-5-17/h4-7,12-14H,8-11,15H2,1-3H3/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCCLLQUDKWWBL-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps, starting with the preparation of the core aromatic structure. The process often includes:

    Formation of the aromatic core: This step involves the synthesis of the 2,6-dimethoxyphenyl acetate through esterification reactions.

    Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the 4-chlorophenylmethyl group is attached to the piperazine nitrogen.

    Formation of the imine linkage: The final step involves the formation of the imine linkage through a condensation reaction between the piperazine derivative and the aromatic aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used in studies investigating its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The imine linkage and aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE: shares similarities with other piperazine derivatives and aromatic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE
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4-[(E)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE

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